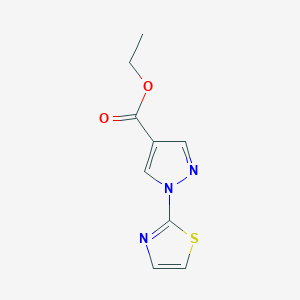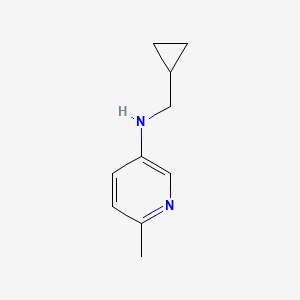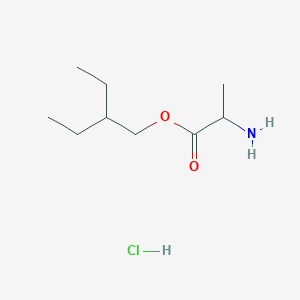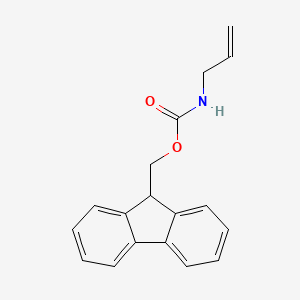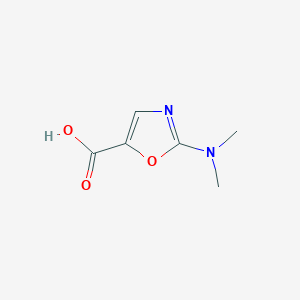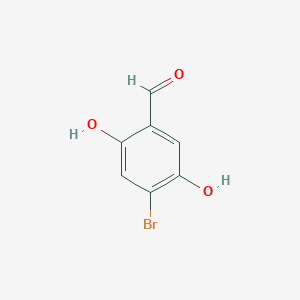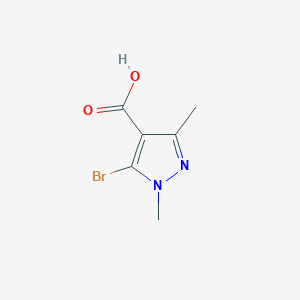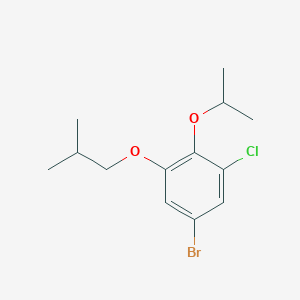
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene
Overview
Description
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene (BCIB) is a halogenated aromatic compound that has been studied as a potential drug target in recent years. BCIB is a member of the benzene family, and its structure is composed of a benzene ring with four substituents (bromine, chlorine, isopropoxy and isobutoxy). The compound has been investigated for its potential in the synthesis of drugs, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Scientific Research Applications
Polymer Functionalization
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene and its related compounds have been explored for their potential in polymer chemistry, particularly in the functionalization of polyisobutylene. Research indicates that alkoxybenzenes, including those with similar functional groups, can effectively end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for the direct chain-end functionalization of polymers, highlighting the versatility of such compounds in modifying polymer properties for specific applications (Morgan, Martínez-Castro, & Storey, 2010).
Hydrodehalogenation and Cyclization Reactions
The compound has been implicated in hydrodehalogenation and cyclization reactions, offering a new reduction process that could be significant in the synthesis of complex organic molecules. The photostimulated reactions of various aryl and alkyl chlorides and bromides, likely including structures similar to 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene, have demonstrated high yields of reduced products. This suggests potential applications in the synthesis of novel organic compounds with intricate structures (Vaillard, Postigo, & Rossi, 2004).
Structural Studies
Structural analyses of compounds closely related to 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene, such as 1-(halomethyl)-3-nitrobenzenes, have provided insights into the influence of halogen substituents on molecular structure. This research contributes to a deeper understanding of molecular behavior and properties, essential for designing new materials and pharmaceuticals (Mroz, Wang, Englert, & Dronskowski, 2020).
Chemical Synthesis and Reactivity
The reactivity and functionalization of alkoxybenzenes, akin to 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene, have been studied extensively. These compounds can be end-quenched with alkoxybenzenes using different catalysts, providing insights into the chemical reactivity and potential applications in synthesis and material science (Yang & Storey, 2015).
properties
IUPAC Name |
5-bromo-1-chloro-3-(2-methylpropoxy)-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClO2/c1-8(2)7-16-12-6-10(14)5-11(15)13(12)17-9(3)4/h5-6,8-9H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDALFLHWYISDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)Br)Cl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)
![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
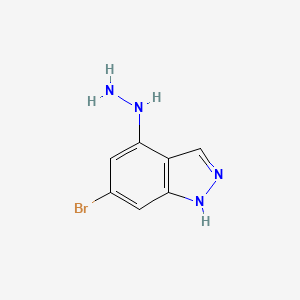
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)

